molecular formula C14H13N3O4S B2670290 N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 896346-03-5

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2670290
CAS No.: 896346-03-5
M. Wt: 319.34
InChI Key: HUBSEOGKWFBORA-UHFFFAOYSA-N
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Description

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide (PubChem CID: 3657073) is a synthetic small molecule with a molecular formula of C18H22N4O6S, designed for advanced antibacterial and pharmacological research . This compound belongs to the chemical class of N-(1,3,4-oxadiazol-2-yl)benzamides, a family of molecules demonstrating significant potency against clinically important bacterial pathogens . Its structure incorporates both a 1,4-dioxin ring and a 1,3,4-oxadiazole heterocycle, which are key pharmacophores associated with diverse biological activities. Researchers will find this compound particularly valuable for investigating new therapeutic agents against multidrug-resistant bacteria. Structural analogs within this chemical family have exhibited potent, broad-spectrum antibacterial activity against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL . Furthermore, closely related compounds have shown promising activity against the Gram-negative pathogen Neisseria gonorrhoeae , including strains resistant to frontline antibiotics, highlighting its potential in addressing the global crisis of antibiotic resistance . The mechanism of action for this chemical series is distinct from many conventional antibiotics, making it a compelling candidate for overcoming existing resistance mechanisms. Its research applications extend to molecular docking studies, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile evaluation, and molecular dynamics simulations to assess binding affinity and stability with target proteins . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this promising chemical scaffold.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-22-10-4-2-3-9(7-10)12(18)15-14-17-16-13(21-14)11-8-19-5-6-20-11/h2-4,7-8H,5-6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBSEOGKWFBORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The dioxin ring can be introduced via a Diels-Alder reaction, followed by reduction. The final step involves the coupling of the oxadiazole-dioxin intermediate with a benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The dioxin ring can be reduced to a dihydrodioxin.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrodioxin derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dioxin ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression. The benzamide moiety can interact with proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, where structural variations at the benzamide and heterocyclic substituents significantly influence properties. Below is a detailed comparison with key analogs:

Substituent Effects on the Benzamide Group
Compound Name Substituent (Position) Electronic Nature Key Properties/Impacts Yield (%) Purity (%) Source
Target Compound 3-(methylsulfanyl) Weakly electron-donating Moderate lipophilicity; potential for sulfur-mediated interactions N/A N/A -
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 3-(thiomethoxy) Electron-donating Enhanced solubility due to oxygen in thiomethoxy; similar sulfur reactivity N/A 95.0–100
N-(5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 3-(trifluoromethyl) Strong electron-withdrawing Increased stability and electronegativity; reduced solubility 15 95.5
N-(5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) 4-bromo Moderately electron-withdrawing Potential for halogen bonding; steric hindrance 50 95.3
N-(5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (8) 4-isopropoxy Electron-donating Bulky substituent; improved lipophilicity but possible steric interference 12 97.9

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance metabolic stability but may reduce solubility .
  • Sulfur-containing substituents (e.g., -SMe, -SOMe) may facilitate unique binding interactions in biological systems, though specific data for the target compound is pending .

Biological Activity

N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C14_{14}H13_{13}N3_3O4_4S, and it has a molecular weight of 305.34 g/mol. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC14_{14}H13_{13}N3_3O4_4S
Molecular Weight305.34 g/mol
CAS Number4186977
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may act through several mechanisms:

  • Antimicrobial Activity : It could inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells or inhibit their proliferation by targeting specific signaling pathways related to cell growth and survival.
  • Enzyme Inhibition : The presence of the oxadiazole and dioxin moieties allows the compound to interact with enzymes involved in various biochemical processes.

Biological Activity Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

In vitro studies have shown that derivatives of oxadiazole compounds can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). For example:

  • Compounds showed growth inhibition percentages ranging from 7% to 46% at varying concentrations (10 µM to 100 µM) against these cell lines .

Antimicrobial Activity

Studies indicate that similar compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • The compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 and HeLa cells. The most active compound showed an IC50 value significantly lower than that of cisplatin, indicating superior efficacy in inhibiting cell viability .
  • Antimicrobial Efficacy : Another study assessed the antibacterial activity of oxadiazole derivatives against resistant strains of bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • Esterification : React 5,6-dihydro-1,4-dioxin-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
  • Hydrazination : Treat the ester with hydrazine hydrate to yield the hydrazide intermediate.
  • Oxadiazole Formation : React the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole ring.
  • Coupling : Use 3-(methylsulfanyl)benzoyl chloride with the oxadiazole amine in a base (e.g., NaH/THF) for the final coupling .
    • Optimization : Monitor reaction temperatures (e.g., 0–5°C for coupling), solvent purity (dry THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), oxadiazole C=N (δ 160–165 ppm), and methylsulfanyl (δ 2.5 ppm for –SCH₃).
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C–N (oxadiazole, ~1250 cm⁻¹) stretches.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of –SCH₃ group) .

Q. How can preliminary biological screening for antimicrobial activity be designed using this compound?

  • Methodological Answer :

  • Assay Design : Use agar dilution or broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).
  • Concentration Range : Test 0.5–128 µg/mL to determine MIC (Minimum Inhibitory Concentration).
  • Data Interpretation : Compare IC₅₀ values with structurally similar oxadiazoles (e.g., 5-(4-chlorophenyl) derivatives) to infer SAR .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., variable antitumor efficacy across studies)?

  • Methodological Answer :

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; impurities (e.g., unreacted hydrazide) may skew results.
  • Cell Line Specificity : Test across multiple cancer lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assay, 48–72h exposure).
  • Mechanistic Studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to differentiate cytostatic vs. cytotoxic effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., COX-2 or tubulin)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallographic targets (PDB IDs: 5IKR for COX-2). Prioritize hydrogen bonding with oxadiazole N-atoms and hydrophobic interactions with methylsulfanyl groups.
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What methodologies enable the study of oxidation/reduction pathways involving the methylsulfanyl and oxadiazole moieties?

  • Methodological Answer :

  • Oxidation : Treat with H₂O₂/acetic acid (1:1 v/v) at 60°C to form sulfoxide/sulfone derivatives; monitor via TLC and LC-MS.
  • Reduction : Use LiAlH₄ in THF to reduce oxadiazole to diamine; characterize intermediates via ²D NMR (HSQC, HMBC).
  • Kinetic Analysis : Employ UV-Vis spectroscopy to track reaction rates under varying pH/temperature .

Theoretical and Methodological Integration

Q. How can this compound’s mechanism be contextualized within existing pharmacological frameworks (e.g., enzyme inhibition or ROS modulation)?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of COX-2 (fluorometric kit) or tubulin polymerization (spectrophotometric monitoring).
  • ROS Detection : Use DCFH-DA probe in cell cultures; correlate ROS levels (flow cytometry) with apoptotic activity.
  • Theoretical Alignment : Compare with known oxadiazole-based inhibitors (e.g., celecoxib analogs) to hypothesize shared pathways .

Q. What experimental designs address the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72h; analyze degradation via UPLC-QTOF.
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion.
  • Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) under UV/visible light .

Data Conflict Resolution

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to vary catalysts (e.g., DCC vs. EDC), solvents (DMF vs. THF), and temperatures.
  • Byproduct Analysis : Employ GC-MS or MALDI-TOF to identify side products (e.g., dimerization during coupling).
  • Scale-Dependent Effects : Compare yields at 1 mmol vs. 10 mmol scales; optimize stirring rate and heat transfer for reproducibility .

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